molecular formula C23H15Cl2FN2O B11661223 2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11661223
M. Wt: 425.3 g/mol
InChI Key: FYPMMFZMBMZASG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)urea
  • 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)urea

Uniqueness

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H15Cl2FN2O

Molecular Weight

425.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C23H15Cl2FN2O/c1-13-21(23(29)27-16-6-4-5-15(26)12-16)18-7-2-3-8-20(18)28-22(13)17-10-9-14(24)11-19(17)25/h2-12H,1H3,(H,27,29)

InChI Key

FYPMMFZMBMZASG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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